5-chloro-2-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, also known as Compound A, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Agents : A study detailed the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, displaying COX-1/COX-2 inhibition and significant analgesic and anti-inflammatory activities. This research suggests a pathway for developing similar compounds with potential therapeutic uses (Abu‐Hashem et al., 2020).
Cytotoxicity of Quinazolinones : Another study focused on synthesizing 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, revealing significant cytotoxic effects against various cancer cell lines. This indicates the potential of similar compounds for cancer research and treatment (Hour et al., 2007).
Antimicrobial Activity of Pyridine Derivatives : The synthesis and evaluation of new pyridine derivatives showed variable antimicrobial activity, pointing to the importance of structural modifications to enhance biological efficacy. This demonstrates the compound's relevance in developing new antimicrobials (Patel et al., 2011).
Molecular Docking and Mechanism Studies
- Investigation of Benzimidazole Derivatives as EGFR Inhibitors : A detailed study on the anti-cancer properties of benzimidazole derivatives through density functional theory and molecular docking. This work underscores the utility of computational studies in understanding the activity of complex molecules against specific targets (Karayel, 2021).
Synthesis Methodologies
High-Yield Synthesis Techniques : Research demonstrating a high-yield synthesis of (S)-BZM and related compounds for potential use in radiopharmaceuticals. This highlights the significance of synthesis methodologies in creating compounds for diagnostic or therapeutic applications (Bobeldijk et al., 1990).
Synthesis of Pyrimidine Derivatives as COX-2 Inhibitors : A study on the design, synthesis, and anticancer screening of cyanopyrimidine hybrids, illustrating the importance of chemical synthesis in drug discovery and development for diseases like cancer (Al-Ghulikah et al., 2022).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may bind to its targets, altering their function and leading to downstream effects .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. It’s possible that it may influence several pathways due to its potential interaction with various proteins or enzymes .
Pharmacokinetics
Its molecular weight (368.84 g/mol) is within the optimal range for drug-like molecules, and it has a reasonable number of hydrogen bond donors and acceptors . These properties suggest that the compound could be well absorbed and distributed in the body.
properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-12-5-6-13(20-25-16-4-3-9-23-21(16)28-20)10-17(12)24-19(26)15-11-14(22)7-8-18(15)27-2/h3-11H,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLWDBZKMDDNEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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